Home > Products > Screening Compounds P88602 > Desacetylcefotaxime
Desacetylcefotaxime -

Desacetylcefotaxime

Catalog Number: EVT-1570938
CAS Number:
Molecular Formula: C14H15N5O6S2
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Desacetylcefotaxime is a cephalosporin.
Overview

Desacetylcefotaxime is a significant compound in the class of cephalosporin antibiotics, primarily recognized for its role as a metabolite of cefotaxime. It exhibits antibacterial properties and is utilized in various therapeutic applications, particularly in treating infections caused by Gram-negative bacteria. Understanding its source, classification, synthesis, molecular structure, reactions, mechanisms of action, physical and chemical properties, and applications is crucial for both clinical and pharmaceutical contexts.

Source

Desacetylcefotaxime is derived from cefotaxime, which is a third-generation cephalosporin antibiotic. The metabolism of cefotaxime in the body leads to the formation of desacetylcefotaxime, making it an important compound for evaluating the pharmacokinetics and therapeutic efficacy of cefotaxime treatments.

Classification

Desacetylcefotaxime belongs to the beta-lactam class of antibiotics. It is specifically classified under cephalosporins, which are characterized by their beta-lactam ring structure that is essential for their antibacterial activity. This compound is often referred to in pharmacological studies to assess its efficacy compared to its parent compound, cefotaxime.

Synthesis Analysis

Methods

The synthesis of desacetylcefotaxime can occur through hydrolysis of cefotaxime under physiological conditions. This reaction typically involves enzymatic processes facilitated by esterases present in biological systems.

Technical Details

  1. Enzymatic Hydrolysis: The primary method involves the action of esterases that cleave the acetyl group from cefotaxime.
  2. Chemical Synthesis: Laboratory methods may also be employed to synthesize desacetylcefotaxime directly from cephalosporin intermediates using controlled hydrolysis conditions.
Molecular Structure Analysis

Structure

Desacetylcefotaxime retains the core structure of cefotaxime but lacks the acetyl side chain. Its molecular formula is C15H16N4O5SC_{15}H_{16}N_{4}O_{5}S.

Data

  • Molecular Weight: Approximately 356.37 g/mol
  • Chemical Structure: The structure features a beta-lactam ring fused with a dihydrothiazine ring, which is characteristic of cephalosporins.
Chemical Reactions Analysis

Reactions

Desacetylcefotaxime participates in various chemical reactions typical for beta-lactam antibiotics:

  1. Beta-lactam Ring Opening: In acidic or basic conditions, the beta-lactam ring can undergo hydrolysis.
  2. Acid-Base Reactions: It can react with acids and bases due to its functional groups.

Technical Details

The stability and reactivity of desacetylcefotaxime are influenced by pH and temperature, which are critical factors in both laboratory synthesis and clinical applications.

Mechanism of Action

Process

Desacetylcefotaxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls.

Data

  • Target Bacteria: Primarily effective against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.
  • Inhibition Mechanism: The binding affinity to PBPs leads to cell lysis and death of susceptible bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability decreases at higher pH levels.
  • pKa Values: Relevant for understanding its ionization state in physiological conditions.
Applications

Scientific Uses

Desacetylcefotaxime is primarily used in:

  1. Pharmacokinetic Studies: To evaluate the metabolism and efficacy of cefotaxime.
  2. Clinical Research: As a marker for assessing antibiotic efficacy against resistant bacterial strains.
  3. Analytical Chemistry: Utilized in high-performance liquid chromatography methods for quantifying cefotaxime levels in biological samples.

Through these applications, desacetylcefotaxime plays a crucial role in both clinical settings and pharmaceutical research, contributing significantly to our understanding of cephalosporin antibiotics and their effectiveness against various pathogens.

Introduction to Desacetylcefotaxime

Structural and Functional Relationship to Cefotaxime

The structural transformation from cefotaxime to desacetylcefotaxime occurs through hepatic enzymatic hydrolysis, specifically removing the acetyl group (-COCH₃) from the C-3 position of the dihydrothiazine ring. This modification converts cefotaxime (C₁₆H₁₇N₅O₇S₂) to desacetylcefotaxime (C₁₄H₁₅N₅O₆S₂), reducing the molecular weight from 455.5 g/mol to 413.4 g/mol while preserving the core β-lactam structure essential for antibacterial activity [1] [5] [8]. Despite this minor structural alteration, the molecule retains the critical 7-aminocephalosporanic acid nucleus and the aminothiazolyl methoxyimino side chain at C7, which confers stability against β-lactamases and influences the spectrum of activity [5] [8].

  • Functional Implications of Deacetylation: The removal of the acetyl group significantly enhances the molecule's hydrophilicity, altering its distribution and elimination kinetics. This change reduces protein binding compared to the parent drug, potentially facilitating broader tissue distribution [6]. Crucially, the deacetylation eliminates steric hindrance around the C3 position, which may improve interaction with certain penicillin-binding proteins (PBPs) in gram-negative bacteria, partially explaining the retained antibacterial activity despite the loss of the lipophilic acetyl group [5].

Table 1: Structural Comparison of Cefotaxime and Desacetylcefotaxime

PropertyCefotaximeDesacetylcefotaxime
Chemical FormulaC₁₆H₁₇N₅O₇S₂C₁₄H₁₅N₅O₆S₂
Molecular Weight (g/mol)455.5413.4
CAS Registry Number63527-52-666340-28-1
Core Functional Groupsβ-lactam ring, Aminothiazolyl methoxyimino side chain, C3 acetyl groupβ-lactam ring, Aminothiazolyl methoxyimino side chain, C3 hydroxymethyl group
Primary Mechanism of FormationN/AHepatic esterase-mediated deacetylation

Role as a Primary Metabolite in Pharmacological Activity

Desacetylcefotaxime is not merely a breakdown product but a bioactive contributor to the overall antimicrobial efficacy of cefotaxime therapy. It demonstrates intrinsic activity against a wide range of aerobic and anaerobic bacteria, though its potency varies compared to the parent compound [5] [8]. Against many gram-negative pathogens, including Enterobacteriaceae (e.g., Escherichia coli, Klebsiella spp.), desacetylcefotaxime exhibits MIC₉₀ values typically 2-4 fold higher than cefotaxime, meaning it is slightly less potent on a concentration basis [3] [5]. However, its true clinical significance lies in its synergistic or additive interactions with cefotaxime. Studies demonstrate that the combination of cefotaxime and desacetylcefotaxime (even at a 1:1 ratio) lowers the MIC of cefotaxime by four-fold or more against approximately 82% of tested organisms, particularly Bacteroides species [5]. This synergy arises because the two compounds may target different PBPs or exhibit complementary binding affinities for the same PBP targets within bacterial cell walls.

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Advantages: A key pharmacological feature of desacetylcefotaxime is its prolonged elimination half-life compared to cefotaxime across all age groups. In neonates, its half-life averages 9.4 hours versus approximately 1.5-3 hours for cefotaxime; in infants and children, it is 2.1 hours versus ~0.8-1.5 hours for cefotaxime; and in adults, it is approximately 1.6 hours versus ~0.8-1 hour for cefotaxime [2] [4] [6]. This extended persistence in plasma and tissues means desacetylcefotaxime maintains concentrations above the MIC₅₀ for common pathogens for 6-8 hours post-cefotaxime dose. This prolonged T>MIC (time above minimum inhibitory concentration) significantly contributes to the bactericidal efficacy of the dosing regimen, allowing for extended dosing intervals (e.g., every 8 or 12 hours) without compromising efficacy [6] [9].

  • Tissue Distribution and Penetration: Desacetylcefotaxime achieves therapeutic concentrations in critical sites of infection. It readily crosses the inflamed blood-brain barrier, achieving brain abscess concentrations of 4.0 ± 2.2 μg/ml (matching simultaneous plasma levels: 3.9 ± 1.8 μg/ml) and demonstrates increasing brain abscess-to-plasma ratios over time, suggesting accumulation in infected neural tissue [5]. Furthermore, it effectively crosses the placenta. Following intrapartum cefotaxime administration (2g at labor onset, then 1g every 4h), desacetylcefotaxime is consistently detected in umbilical cord blood at concentrations sufficient to exceed the MIC₉₀ for prevalent pathogens like ampicillin-resistant E. coli (MIC₉₀ = 0.125 mg/L) [3].

Table 2: Key Pharmacokinetic Parameters of Desacetylcefotaxime in Different Populations

PopulationMean Clearance (CL₂; L/h/70kg)Mean Half-life (hours)Volume of Distribution (Vd; L/70kg)Primary Elimination Route
NeonatesSignificantly Reduced~9.4Increased (developmental physiology)Renal (Glomerular Filtration)
Infants/Children~10.5~2.1~39.4Renal (Glomerular Filtration + Tubular Secretion)
Adults~10-14*~1.6~20-30*Renal (Glomerular Filtration + Tubular Secretion)
Note: Values denoted with * are estimated from general cephalosporin pharmacokinetics as specific adult parameters for desacetylcefotaxime were less detailed in the provided results. Neonatal and pediatric data are from [2] [6].

Table 3: Comparative Antimicrobial Activity (MIC₉₀) Against Selected Pathogens

PathogenCefotaxime MIC₉₀ (mg/L)Desacetylcefotaxime MIC₉₀ (mg/L)Synergy Observed (Combination)
Escherichia coli0.03 - 0.060.125 - 0.25Additive
Bacteroides fragilis3232Synergistic (85% strains)
Streptococcus pneumoniae≤0.030.25 - 0.5Additive
Haemophilus influenzae≤0.010.12Additive/Synergistic
Klebsiella pneumoniae0.060.25Additive
Pseudomonas aeruginosa>32 (Resistant)>32 (Resistant)No
Bacteroides bivius1616Synergistic
Data compiled from [3] [5] [9]

Historical Development and Clinical Significance

The recognition of desacetylcefotaxime's bioactivity marked a paradigm shift in antibiotic pharmacology, demonstrating that metabolites could significantly contribute to therapeutic efficacy rather than merely representing inactivation products. This understanding emerged shortly after cefotaxime's clinical introduction in the early 1980s [9]. Initial pharmacokinetic studies revealed consistently detectable levels of a metabolite with antibacterial activity, later identified as desacetylcefotaxime. Research throughout the 1980s, including pivotal work by Chin and Neu (1984) and Jones (1987, 1989), characterized its spectrum and synergistic potential, solidifying its role in cefotaxime's clinical profile [5] [6] [9].

The clinical significance of desacetylcefotaxime is multifaceted:

  • Extension of Antimicrobial Spectrum and Durability: Its prolonged half-life and sustained concentrations effectively extend the duration of antibacterial coverage beyond that provided by cefotaxime alone. This is particularly crucial in populations like neonates and young infants, where renal immaturity drastically prolongs the elimination of both compounds, effectively creating a natural sustained-release effect [2] [6].
  • Synergy Against Challenging Pathogens: The well-documented synergy between cefotaxime and desacetylcefotaxime is clinically most relevant against anaerobic bacteria, especially Bacteroides fragilis and related species, which are common causes of intra-abdominal and pelvic infections. This synergy allows cefotaxime regimens to effectively target mixed aerobic/anaerobic infections without necessarily requiring additional anaerobic coverage [5] [9].
  • Rationale for Dosing Intervals: The PK/PD profile of the cefotaxime/desacetylcefotaxime system, particularly the metabolite's longer T>MIC, provided the scientific foundation for extending cefotaxime dosing intervals from every 6 hours to every 8 or 12 hours for certain indications and patient populations, improving practicality and compliance [6] [9].
  • Utility in Prophylaxis and Targeted Therapy: Its reliable transplacental transfer underpins research into using intrapartum cefotaxime prophylaxis for preventing early-onset neonatal sepsis caused by ampicillin-resistant gram-negative bacilli in colonized mothers with preterm premature rupture of membranes (PPROM) [3]. Furthermore, its penetration into sites like the central nervous system (CNS) and abscess fluid supports its role in treating meningitis and deep-seated infections [5].

Desacetylcefotaxime exemplifies how understanding drug metabolism and metabolite pharmacology is integral to optimizing antibiotic therapy. Its contribution underpins cefotaxime's continued relevance, particularly in neonatal sepsis and situations where synergistic anaerobic coverage is advantageous.

Properties

Product Name

Desacetylcefotaxime

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1

InChI Key

FHYWAOQGXIZAAF-RWFJUVPESA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Synonyms

deacetylcefotaxime
desacetylcefotaxime
desacetylcefotaxime, monosodium salt
desacetylcefotaxime, monosodium salt, (6R-trans)-isome

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.